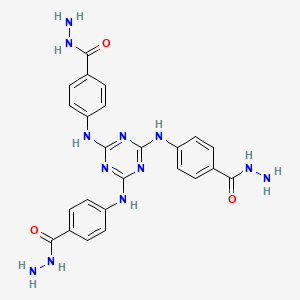

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide

Description

This compound is a star-shaped molecule featuring a central 1,3,5-triazine core linked to three benzohydrazide arms via azanediyl bridges. It is synthesized through multi-step reactions involving trimerization of nitriles to form the triazine backbone, followed by functionalization with hydrazide groups . Key properties include:

- Structure: Symmetric triazine core with three hydrazide-terminated benzyl arms.

- Synthesis: Intermediate 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid is converted to its acyl chloride and reacted with hydrazides .

- Applications: Potential use in covalent organic frameworks (COFs) for adsorption, catalysis, and drug delivery due to its H-bonding capability and electron-deficient triazine core .

Structure

3D Structure

Properties

Molecular Formula |

C24H24N12O3 |

|---|---|

Molecular Weight |

528.5 g/mol |

IUPAC Name |

4-[[4,6-bis[4-(hydrazinecarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzohydrazide |

InChI |

InChI=1S/C24H24N12O3/c25-34-19(37)13-1-7-16(8-2-13)28-22-31-23(29-17-9-3-14(4-10-17)20(38)35-26)33-24(32-22)30-18-11-5-15(6-12-18)21(39)36-27/h1-12H,25-27H2,(H,34,37)(H,35,38)(H,36,39)(H3,28,29,30,31,32,33) |

InChI Key |

CFKCNDACAAMTLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NN)NC4=CC=C(C=C4)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Triester Precursor Synthesis

The triazine core is constructed by reacting cyanuric chloride (1,3,5-trichloro-1,3,5-triazine) with methyl 4-aminobenzoate (methyl ester of 4-aminobenzoic acid) in acetic acid . This reaction proceeds via nucleophilic aromatic substitution, where the amine groups of the benzoate ester displace chlorine atoms on the triazine ring.

Key Reaction Steps :

- Reagents : Cyanuric chloride (5.0 mmol), methyl 4-aminobenzoate (17 mmol), glacial acetic acid (75 mL).

- Conditions : Heating at 100°C for 30 minutes.

- Yield : 91% (2.4 g).

Mechanism :

- Step 1 : Cyanuric chloride reacts with methyl 4-aminobenzoate, forming a mono-substituted triazine intermediate.

- Step 2 : Sequential substitution occurs at the remaining chlorine positions, resulting in the triester product.

Hydrazinolysis to Hydrazide

The triester is converted to the hydrazide via hydrazine hydrate treatment. This step involves nucleophilic acyl substitution , where hydrazine replaces the methyl ester groups.

Key Reaction Steps :

- Reagents : Triester precursor (3.5 mmol), 80% hydrazine hydrate (0.15 L).

- Conditions : Boiling under reflux for 24 hours.

- Yield : 85% (1.6 g).

Mechanism :

- Hydrazine Attack : Hydrazine nucleophiles attack the carbonyl carbons of the ester groups.

- Ester Hydrolysis : Methanol is eliminated, forming hydrazide linkages.

Optimized Reaction Parameters

Purification and Characterization

Purification

- Triester :

- Hydrazide :

Characterization Data

Applications and Derivatives

The hydrazide serves as a linker in COFs/MOFs :

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrazide groups is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the triazine core.

Reduction: Reduced forms of the hydrazide groups.

Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide exerts its effects depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Material Science: In materials applications, the compound’s triazine core and hydrazide groups contribute to its ability to form stable, cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Differences

Functional Group Impact :

- Hydrazide vs. Hydrazine (COFA+D) : The target compound’s hydrazide groups (–CONHNH₂) enable stronger H-bonding than COFA+D’s hydrazine (–NHNH₂), enhancing adsorption of pollutants like methyl orange (MO) but reducing photocatalytic activity .

- Phenolic vs. Hydrazide: The triphenol derivative exhibits antioxidant and anti-inflammatory properties due to phenolic –OH groups, whereas the hydrazide analog may show distinct bioactivity via hydrazide-mediated interactions .

- Carboxylic Acid (H3TATAB) : Carboxylate groups enhance metal-organic framework (MOF) stability and drug-loading efficiency compared to hydrazides, which prioritize H-bonding .

Photocatalytic and Adsorption Performance

Table 2: Performance in Pollutant Removal (MO Degradation)

Key Findings :

- COFA+D’s hydrazine groups achieve high MO adsorption but negligible degradation, while COFA+C’s larger surface area and electron-deficient triazine core enable full photocatalytic degradation .

- The target compound’s hydrazide groups may balance adsorption and degradation, but experimental data are needed.

Insights :

- The triphenol derivative achieves higher yields (84%) due to simpler substitution chemistry, whereas the target compound requires multi-step functionalization, lowering yields .

- H3TATAB’s synthesis via nitrile trimerization offers scalability for MOF applications .

Biological Activity

The compound 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)tribenzohydrazide , also known by its CAS number 443922-06-3 , is a triazine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

- Molecular Formula : C24H15N3O3

- Molecular Weight : 393.39 g/mol

- Structural Characteristics : The compound features a triazine core linked to three hydrazide moieties, which may enhance its biological activity through multiple interaction sites with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MGC-803 (gastric cancer), PC-3 (prostate cancer), and EC-109 (esophageal cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting morphological changes indicative of programmed cell death. It has been shown to halt cell cycle progression at the G2/M phase and inhibit colony formation .

Antimicrobial Activity

Triazine derivatives are also recognized for their antimicrobial properties . The compound has demonstrated effectiveness against various bacterial strains and fungi:

- Bacterial Strains : Studies indicate significant inhibition against both gram-positive and gram-negative bacteria.

- Fungal Inhibition : The compound exhibits antifungal activity against common pathogens like Candida species.

Other Pharmacological Activities

The versatility of the triazine core contributes to a range of other biological activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antiviral Properties : Preliminary data suggest potential efficacy against viral infections, although further studies are needed to confirm these findings .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Variability : Changes in substituents on the phenyl rings significantly affect potency. For example, substituents with electron-withdrawing groups tend to enhance activity compared to electron-donating groups .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.